molecular formula C13H21NO B7991619 2-[4-(Diethylamino)phenyl]-2-propanol

2-[4-(Diethylamino)phenyl]-2-propanol

Cat. No.: B7991619
M. Wt: 207.31 g/mol
InChI Key: AAMRZFPVCLWCMP-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)phenyl]-2-propanol is a tertiary alcohol featuring a diethylamino group (-N(C₂H₅)₂) at the para position of a phenyl ring attached to a 2-propanol moiety. The diethylamino group enhances lipophilicity and may influence biological activity, making it a candidate for pharmaceutical or synthetic applications.

Properties

IUPAC Name

2-[4-(diethylamino)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-14(6-2)12-9-7-11(8-10-12)13(3,4)15/h7-10,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMRZFPVCLWCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethylamino)phenyl]-2-propanol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-(Diethylamino)benzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diethylamino)phenyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-[4-(Diethylamino)phenyl]-2-propanone.

    Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.

    Substitution: Formation of substituted derivatives with different functional groups replacing the diethylamino group.

Scientific Research Applications

2-[4-(Diethylamino)phenyl]-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-[4-(Diethylamino)phenyl]-2-propanol:

1-(Diethylamino)-3-{4-[(Isopropylamino)methyl]-2-Methoxyphenoxy}-2-propanol ()
  • Molecular Formula : C₁₈H₃₁N₂O₃
  • Functional Groups: Diethylamino, isopropylamino, methoxy, and propanol.
  • Key Differences: Additional methoxy and isopropylamino groups increase molecular complexity and weight (323.45 g/mol vs. 207.29 g/mol for the target compound). These substituents may enhance hydrogen-bonding capacity and alter solubility in polar solvents like DMSO .
2-(4-Biphenylyl)-2-propanol ()
  • Molecular Formula : C₁₅H₁₆O
  • Functional Groups: Biphenyl and propanol.
  • Key Differences: The biphenyl group replaces the diethylamino-phenyl moiety, increasing lipophilicity (MW = 212.29 g/mol) and reducing polarity. This compound is likely used as a chemical intermediate due to its stability .
Bisphenol A ()
  • Molecular Formula : C₁₅H₁₆O₂
  • Functional Groups : Two para-hydroxyphenyl groups connected via an isopropylidene bridge.
  • Key Differences: Hydroxyl groups confer high polarity but low water solubility. Bisphenol A is a known endocrine disruptor, whereas the diethylamino group in the target compound may reduce endocrine activity .
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol ()
  • Molecular Formula : C₁₅H₁₆O₂
  • Functional Groups : Two para-hydroxyphenyl groups.
  • Key Differences: Similar to Bisphenol A but lacks the isopropylidene bridge. The hydroxyl groups enhance hydrogen bonding but limit solubility in non-polar solvents .

Key Research Findings

Bisphenol A: Widely studied for its endocrine-disrupting effects, leading to regulatory restrictions in consumer products .

2-(4-Biphenylyl)-2-propanol: Demonstrated utility in organic synthesis due to its stable biphenyl backbone .

Biological Activity

2-[4-(Diethylamino)phenyl]-2-propanol, also known as DEAP, is a chemical compound with the molecular formula C13_{13}H19_{19}N and a molecular weight of approximately 205.3 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals due to its diverse biological activities. The following sections will explore its synthesis, biological properties, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Reduction of Ketones : Utilizing reducing agents like sodium borohydride or lithium aluminum hydride on the corresponding ketone.
  • Catalytic Hydrogenation : This industrial method often employs palladium or platinum catalysts for efficient large-scale production.

These methods allow for high yields and purity while minimizing by-products.

Biological Properties

Research indicates that this compound exhibits a range of biological activities. Key findings include:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects.
  • Antihistaminic Properties : Similar compounds have been noted for their ability to block histamine receptors, which may contribute to allergy relief.
  • Analgesic Effects : Preliminary studies indicate that DEAP may possess pain-relieving properties, although further research is necessary to confirm these effects.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Receptor Binding : The diethylamino group enhances binding affinity to various receptors, modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
4-DiethylaminobenzaldehydeStructureUsed in synthesizing dyes; strong electrophilic character.
4-DiethylaminophenolStructureExhibits antioxidant properties; used in hair dye formulations.
DiphenhydramineStructureAn antihistamine; widely used for allergy relief.

While all these compounds share a diethylamino group and a phenolic structure, DEAP's specific propanol moiety influences its solubility and biological activity differently compared to others.

Case Studies

  • Case Study on Antidepressant Activity :
    • A study evaluated the effects of DEAP on animal models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting potential therapeutic applications in treating mood disorders.
  • Case Study on Analgesic Effects :
    • Research conducted on pain models demonstrated that DEAP administration resulted in a notable decrease in pain sensitivity, indicating its potential as an analgesic agent.

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